molecular formula C15H11Cl2N3O2 B4412964 N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B4412964
M. Wt: 336.2 g/mol
InChI Key: XEWDMGYTRMOBJI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a quinoxaline ring system substituted with a dichlorophenyl group and a carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves the reaction of 3,4-dichloroaniline with quinoxaline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium or platinum. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as catalytic hydrogenation and crystallization to isolate and purify the final product. The use of automated reactors and process control systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives with different functional groups, such as hydroxyl, amino, or thiol groups. These derivatives exhibit unique chemical and biological properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c16-10-6-5-9(7-11(10)17)18-15(22)20-8-14(21)19-12-3-1-2-4-13(12)20/h1-7H,8H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWDMGYTRMOBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Reactant of Route 3
N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Reactant of Route 4
N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Reactant of Route 5
N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Reactant of Route 6
N-(3,4-dichlorophenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

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